(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazolidine-2,4-dione core with a 3-chlorophenyl group and a 1-(3-methylbenzyl)-1H-indol-3-yl substituent. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-chlorophenyl)-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
- (5E)-3-(4-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C26H20ClN3O2 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H20ClN3O2/c1-17-6-4-7-18(12-17)15-29-16-19(22-10-2-3-11-24(22)29)13-23-25(31)30(26(32)28-23)21-9-5-8-20(27)14-21/h2-14,16H,15H2,1H3,(H,28,32)/b23-13+ |
InChI Key |
ILTDUZGIWIOKNV-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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